molecular formula C9H15NO2 B1177723 Hemoglobin crosfumaril CAS No. 142261-03-8

Hemoglobin crosfumaril

Cat. No.: B1177723
CAS No.: 142261-03-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hemoglobin crosfumaril, also known as DCLHb and formerly developed under the brand name HemAssist, is a chemically modified hemoglobin in which the alpha-subunits are intramolecularly cross-linked . This modification stabilizes the tetrameric structure of the hemoglobin molecule, a key feature for its investigation as a Hemoglobin-Based Oxygen Carrier (HBOC) and a potential blood substitute . Its primary research value lies in the study of oxygen transport and delivery mechanisms outside of red blood cells, making it a critical reagent in biomedical research for exploring solutions to oxygen deficiency in tissues and as an additive in specialized cell culture media . As a model extracellular hemoglobin, it is also used to study the pathophysiological effects of cell-free hemoglobin, including its pro-oxidative reactivity and impact on inflammatory responses and cellular signaling pathways . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

142261-03-8

Molecular Formula

C9H15NO2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Compound Cross-linking Agent Source Molecular Weight Key Features
Hemoglobin Crosfumaril Fumaric acid Human (α₂β₂) ~64,500 Da α-chain stabilization; vasopressor effects via NO scavenging; Phase III trials
Hemoglobin Glutamer Glutaraldehyde Human/Bovine 250 kDa (polymer) Polymerized tetramers; acts as a colloid volume expander; used in surgical settings
Hemoglobin Raffimer Raffinose-derived polyaldehyde Human Not specified Reacted at 2,3-DPG binding pocket; improved oxygen affinity and stability
Diaspirin Cross-linked Hb (DCLHb) Bis(3,5-dibromosalicyl) fumarate Human ~64,500 Da Similar to crosfumaril; linked to renal toxicity in clinical trials

Pharmacodynamic and Clinical Profiles

  • Oxygen Affinity :

    • Crosfumaril’s P₅₀ (oxygen partial pressure at 50% saturation) is comparable to native hemoglobin, ensuring efficient oxygen offloading in tissues .
    • Glutamer exhibits lower oxygen affinity due to polymerization, favoring oxygen release in hypoxic conditions .
  • Vasopressor Activity :

    • Crosfumaril uniquely increases systemic vascular resistance (SVR) by binding nitric oxide, which improves blood pressure in septic or hemorrhagic shock .
    • Glutamer lacks significant vasoactivity, relying on colloidal properties for volume expansion .
  • Clinical Applications: Crosfumaril: Targeted trauma and surgery (Phase III trials showed mixed efficacy; development halted due to safety concerns) . Glutamer (Bovine): Approved in some regions for acute anemia in surgery (e.g., Hemopure®) with longer circulation time .

Preparation Methods

Tosylation of mPEG

Monomethoxy PEG (MW 5,000 Da) is dissolved in dichloromethane and reacted with p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine and 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature for 24 hours, yielding mPEG-tosylate:

mPEG-OH+TsClEt3N, DMAPmPEG-OTs+HCl\text{mPEG-OH} + \text{TsCl} \xrightarrow{\text{Et}_3\text{N, DMAP}} \text{mPEG-OTs} + \text{HCl}

Excess TsCl is quenched with ice-cold diethyl ether, and the product is isolated by filtration.

Azide Substitution

The tosylated mPEG undergoes nucleophilic displacement with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 48 hours:

mPEG-OTs+NaN3mPEG-N3+NaOTs\text{mPEG-OTs} + \text{NaN}3 \rightarrow \text{mPEG-N}3 + \text{NaOTs}

The azide-functionalized PEG is purified via precipitation in cold ether.

Click Reaction with NHS-Ester Alkynes

The final step conjugates mPEG-N₃ to this compound using a copper-catalyzed azide-alkyne cycloaddition (CuAAC). An alkyne-bearing N-hydroxysuccinimide (NHS) ester (e.g., propiolic acid NHS ester) is reacted with mPEG-N₃ in the presence of CuSO₄ and sodium ascorbate:

mPEG-N3+HC≡C-COO-NHSCu2+mPEG-triazole-COO-NHS\text{mPEG-N}_3 + \text{HC≡C-COO-NHS} \xrightarrow{\text{Cu}^{2+}} \text{mPEG-triazole-COO-NHS}

The resulting PEG-NHS ester is then incubated with cross-linked hemoglobin at pH 7.4, forming stable amide bonds with lysine residues.

Analytical Characterization

Size-Exclusion Chromatography (SEC)

SEC analysis confirms the molecular weight distribution of this compound. The cross-linked product elutes at a retention time corresponding to 64 kDa (tetrameric form), while unmodified hemoglobin dimers elute earlier. PEGylation shifts the peak to higher molecular weights (∼70 kDa).

Oxygen-Binding Kinetics

This compound retains cooperativity in oxygen binding, with a P₅₀ value of 12–14 mmHg (vs. 26–28 mmHg for unmodified hemoglobin), indicating enhanced oxygen affinity. This property is critical for therapeutic applications in oxygen delivery.

Comparative Evaluation with Alternative Cross-Linkers

Diaspirin cross-linked hemoglobin (DCLHb), a well-studied analog, employs bis(3,5-dibromosalicyl) fumarate as the cross-linker. Unlike this compound, DCLHb exhibits vasoactive effects, including hypertension, at doses above 400 mg/kg. In contrast, PEGylated this compound shows no significant blood pressure elevation in preclinical models, attributable to its reduced extravasation and nitric oxide scavenging.

Challenges and Optimization Strategies

  • Oxidation control : Hemoglobin’s heme groups are prone to autoxidation, necessitating reaction under inert atmospheres (e.g., nitrogen or argon).

  • Batch consistency : Variability in PEG chain lengths requires stringent purification via ultrafiltration (100 kDa cutoff membranes).

  • Scale-up limitations : Click chemistry’s copper catalyst necessitates extensive dialysis to meet regulatory standards for residual metal content .

Q & A

Q. What is the biochemical basis of hemoglobin crosfumaril's oxygen-binding mechanism, and how can researchers validate its crosslinked structure?

this compound (HC) is a modified hemoglobin molecule where α-subunits are intramolecularly crosslinked via fumaric acid. To validate its structure, researchers employ techniques such as mass spectrometry to confirm molecular weight shifts caused by crosslinking, X-ray crystallography to resolve spatial arrangements, and nuclear magnetic resonance (NMR) spectroscopy to analyze conformational stability . Oxygen equilibrium curves (OECs) under varying pH and temperature conditions can further elucidate its oxygen affinity compared to native hemoglobin .

Q. How does this compound differ from other hemoglobin-based oxygen carriers (HBOCs) in terms of classification and therapeutic applications?

HC is classified under ATC code B05AA08 as a blood substitute and belongs to the therapeutic category of "blood and hematopoietic organ products" . Unlike polymerized HBOCs (e.g., hemoglobin glutamer) or pyridoxylated derivatives, HC’s α-subunit crosslinking reduces tetramer dissociation, mitigating nephrotoxicity risks seen in earlier HBOCs. Preclinical studies highlight its role in hemorrhagic shock and organ perfusion, with clinical trials focusing on acute anemia management .

Advanced Research Questions

Q. What methodological considerations are critical when designing preclinical studies to assess this compound’s safety and efficacy in ischemia-reperfusion injury models?

Key considerations include:

  • Endpoint selection : Measure markers like plasma haptoglobin (to detect free hemoglobin), renal function (creatinine clearance), and oxidative stress biomarkers (malondialdehyde) .
  • Model optimization : Use large-animal models (e.g., swine) with controlled hemorrhage protocols to mimic clinical scenarios. Include sham-operated controls to distinguish HC-specific effects from surgical trauma .
  • Dose-response analysis : Test escalating doses to identify thresholds for vasoactive side effects (e.g., hypertension due to nitric oxide scavenging) .

Q. How can researchers resolve contradictions in reported outcomes of this compound’s hemodynamic effects across different studies?

Discrepancies may arise from interspecies variability, dosing regimens, or assay sensitivity. To address this:

  • Conduct systematic reviews with meta-analyses to quantify effect sizes and heterogeneity .
  • Standardize hemodynamic monitoring (e.g., mean arterial pressure, cardiac output) using invasive methods (arterial catheters) rather than non-invasive estimates .
  • Control for confounding factors like fluid resuscitation protocols in trauma models .

Q. What advanced analytical techniques are recommended to evaluate this compound’s pharmacokinetics and biodistribution in vivo?

  • Compartmental modeling : Use non-linear mixed-effects models (NONMEM) to estimate half-life and volume of distribution from serial plasma samples .
  • Radiolabeling : Track biodistribution via ^99m^Tc-labeled HC in SPECT/CT imaging, focusing on renal clearance and reticuloendothelial system uptake .
  • Mass spectrometry imaging (MSI) : Map spatial distribution in tissues to identify accumulation hotspots .

Q. How should researchers optimize protocols for this compound use in ex vivo organ perfusion systems to minimize oxidative damage?

  • Perfusate composition : Add antioxidants (e.g., ascorbate) and oncotic agents (e.g., albumin) to reduce oxidative stress and maintain colloid osmotic pressure .
  • Temperature control : Perfuse at hypothermic (4–10°C) conditions to slow metabolic activity and hemoglobin degradation .
  • Real-time monitoring : Use sensors for dissolved oxygen, pH, and free iron to adjust perfusion parameters dynamically .

Q. What strategies are effective for comparative efficacy analysis between this compound and next-generation HBOCs in resuscitation trials?

  • Head-to-head RCTs : Randomize subjects to HC vs. polymerized HBOCs, with primary endpoints like 30-day survival and secondary endpoints (e.g., organ failure scores) .
  • In vitro endothelial cell assays : Compare nitric oxide scavenging rates and inflammatory cytokine release (e.g., IL-6, TNF-α) to predict vasoactivity .
  • Computational modeling : Simulate oxygen delivery efficiency under microcirculatory flow conditions using finite-element analysis .

Methodological Resources

  • Data standardization : Adopt CRF (Case Report Form) guidelines for clinical trials, including fields for adverse events, dosing errors, and biomarker trajectories .
  • Literature synthesis : Use PICO frameworks to formulate research questions (e.g., "In trauma patients [Population], does HC [Intervention] reduce transfusion needs [Comparison] compared to crystalloids [Outcome]?") .
  • Ethical compliance : Align preclinical protocols with ARRIVE 2.0 guidelines for animal studies and FDA IND requirements for Phase I trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.